molecular formula C17H28N2O2 B13217816 tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate

tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate

Cat. No.: B13217816
M. Wt: 292.4 g/mol
InChI Key: LPRSRDKMTMOPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate is an organic compound with a complex structure that includes both amino and ester functional groups

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the ester group can participate in esterification reactions . These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate is unique due to its combination of amino and ester groups, which allows for versatile chemical reactivity and potential applications in various fields. Its structure provides a balance between hydrophilic and hydrophobic properties, making it suitable for diverse research and industrial applications.

Properties

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

tert-butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate

InChI

InChI=1S/C17H28N2O2/c1-16(2,3)21-15(20)17(4,5)14(18)12-9-8-10-13(11-12)19(6)7/h8-11,14H,18H2,1-7H3

InChI Key

LPRSRDKMTMOPBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(C1=CC(=CC=C1)N(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.